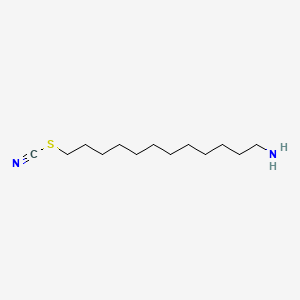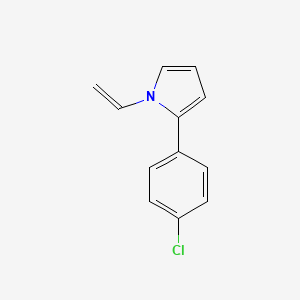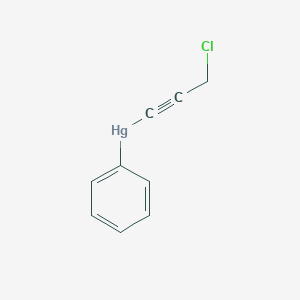
(3-Chloroprop-1-yn-1-yl)(phenyl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloroprop-1-yn-1-yl)(phenyl)mercury is a chemical compound with the molecular formula C₉H₇ClHg It is a mercury-containing organic compound that features a phenyl group and a chloropropynyl group attached to the mercury atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloroprop-1-yn-1-yl)(phenyl)mercury typically involves the reaction of phenylmercury chloride with propargyl chloride under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of mercury-containing waste.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloroprop-1-yn-1-yl)(phenyl)mercury can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropynyl group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the mercury atom can change its oxidation state.
Addition Reactions: The triple bond in the propynyl group can undergo addition reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Addition Reactions: Reagents such as hydrogen halides or halogens can be used under mild conditions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the chlorine atom is replaced by another group.
Oxidation Reactions: Products include oxidized forms of the compound with different oxidation states of mercury.
Addition Reactions: Products include addition compounds where the triple bond is converted to a single or double bond with added groups.
Wissenschaftliche Forschungsanwendungen
(3-Chloroprop-1-yn-1-yl)(phenyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other mercury-containing compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Chloroprop-1-yn-1-yl)(phenyl)mercury involves its interaction with various molecular targets. The compound can bind to thiol groups in proteins and enzymes, leading to inhibition or modification of their activity. The mercury atom can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Chloroprop-1-yn-1-yl)benzene: Similar structure but lacks the mercury atom.
Phenylmercury chloride: Contains a phenyl group and mercury but lacks the chloropropynyl group.
(3-Chloroprop-1-yn-1-yl)cyclohexane: Similar structure but with a cyclohexane ring instead of a phenyl group
Uniqueness
(3-Chloroprop-1-yn-1-yl)(phenyl)mercury is unique due to the presence of both a phenyl group and a chloropropynyl group attached to the mercury atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
64705-14-2 |
|---|---|
Molekularformel |
C9H7ClHg |
Molekulargewicht |
351.19 g/mol |
IUPAC-Name |
3-chloroprop-1-ynyl(phenyl)mercury |
InChI |
InChI=1S/C6H5.C3H2Cl.Hg/c1-2-4-6-5-3-1;1-2-3-4;/h1-5H;3H2; |
InChI-Schlüssel |
WXIZZGJVOBPJBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Hg]C#CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol](/img/structure/B14498864.png)
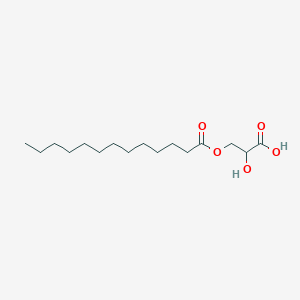

![N,N'-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide](/img/structure/B14498875.png)
![N-[(2-Sulfanylethyl)carbamoyl]pentanamide](/img/structure/B14498877.png)
![4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14498887.png)
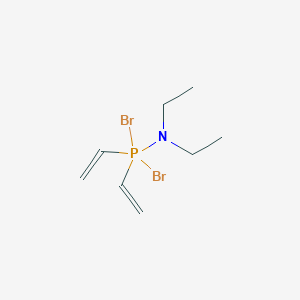


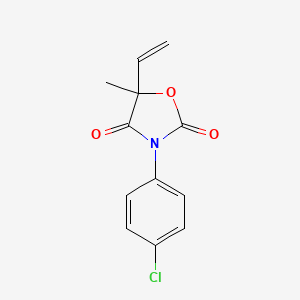
![6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14498905.png)
